4-Amino-4-(p-tolyl)butanoic acid
Description
Table 1: Summary of Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy (eV) | -6.34 | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.87 | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 4.12 | DFT/B3LYP/6-311++G(d,p) |
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
AAOIWGGBQGXIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the reduction of 4-oxo-4-(p-tolyl)butanoic acid using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4-Amino-4-(p-tolyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Modifications
4-Oxo-4-(p-tolyl)butanoic Acid
- Structure: Replaces the 4-amino group with a ketone (oxo) group.
- Key Properties: Increased acidity due to the electron-withdrawing oxo group. Reduced hydrogen-bonding capacity compared to the amino derivative.
- CAS : 22071-22-3 .
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
- Structure: Features a hydroxyl group instead of an amino group at position 4 and a phenyl (vs. p-tolyl) substituent.
- Key Properties :
- Enhanced solubility in polar solvents due to hydroxyl group.
- Stereospecific interactions in biological systems (R,S configuration).
- Applications : Used in chiral synthesis and peptide research .
Protective Group Derivatives
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid
- Structure: Incorporates a Boc (tert-butoxycarbonyl) protective group on the amino nitrogen.
- Key Properties :
- Improved stability for storage and handling.
- Facilitates selective deprotection in peptide synthesis.
- CAS : 94994-39-5 .
Boc-Protected 3-Amino-4-(heteroaryl)butanoic Acids
- Examples: (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (CAS 269398-95-0) . (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS 270262-99-2) .
- Key Properties: Heteroaryl groups (e.g., thienyl, benzothienyl) enhance π-π stacking in drug-receptor interactions. Amino group at position 3 alters backbone conformation compared to position 3.
- Applications : Building blocks for kinase inhibitors or GPCR-targeted drugs .
Heterocyclic and Aromatic Substitutions
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
- Structure: Combines a bromophenyl group at position 4 and a thienylmethylamino group at position 2.
- Key Properties :
- Bromine enhances electrophilic reactivity for cross-coupling reactions.
- Thiophene moiety increases lipophilicity.
- CAS : 1031281-07-8 .
4-[(Quinolin-4-yl)amino]butanoic Acid Derivatives
Research Implications
- Pharmaceutical Potential: The amino and aromatic groups in 4-Amino-4-(p-tolyl)butanoic acid suggest utility in targeting enzymes or receptors, akin to its quinolinyl analogs .
- Synthetic Flexibility : Protective groups (e.g., Boc) enable modular synthesis, as seen in .
- Physicochemical Tuning : Substituents like bromine or thiophene () allow customization of solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
